molecular formula C3H7N B14180299 Propan-1-imine CAS No. 4753-69-9

Propan-1-imine

Cat. No.: B14180299
CAS No.: 4753-69-9
M. Wt: 57.09 g/mol
InChI Key: WJKYOQDIQYJXSD-UHFFFAOYSA-N
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Description

Propan-1-imine, also known as propylimine, is an organic compound with the molecular formula C3H7N. It belongs to the class of imines, which are characterized by the presence of a carbon-nitrogen double bond (C=N). This compound is a derivative of propanal, where the oxygen atom of the carbonyl group is replaced by a nitrogen atom. This compound is a colorless liquid with a distinct odor and is used in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-1-imine can be synthesized through the condensation reaction between propanal and ammonia or a primary amine. The reaction typically involves the following steps:

    Addition of Amine: A primary amine (e.g., ammonia) is added to propanal.

    Formation of Intermediate: The amine attacks the carbonyl carbon of propanal, forming a hemiaminal intermediate.

    Dehydration: The intermediate undergoes dehydration, resulting in the formation of this compound.

The reaction is often catalyzed by an acid to increase the reaction rate and yield .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the continuous addition of propanal and ammonia in the presence of an acid catalyst. The reaction mixture is then subjected to distillation to separate and purify the this compound.

Chemical Reactions Analysis

Types of Reactions

Propan-1-imine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form propanoic acid or other oxidized derivatives.

    Reduction: It can be reduced to form propylamine.

    Substitution: The imine group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.

Major Products

    Oxidation: Propanoic acid, aldehydes, or ketones.

    Reduction: Propylamine.

    Substitution: Various substituted imines or amines.

Scientific Research Applications

Propan-1-imine has several applications in scientific research:

Mechanism of Action

The mechanism of action of propan-1-imine involves its ability to form covalent bonds with nucleophilic sites in biological molecules. The imine group (C=N) can react with nucleophiles such as amino acids, proteins, and enzymes, leading to the formation of stable adducts. This reactivity is utilized in various biochemical assays and drug development processes .

Comparison with Similar Compounds

Propan-1-imine can be compared with other imines and related compounds:

    Propan-1-amine: Unlike this compound, propan-1-amine contains a primary amine group (NH2) instead of an imine group (C=N). It is more basic and less reactive towards nucleophiles.

    Propanal: Propanal is an aldehyde with a carbonyl group (C=O) instead of an imine group. It is more reactive towards nucleophilic addition reactions.

    Oximes and Hydrazones: These compounds are formed by the reaction of aldehydes or ketones with hydroxylamine (NH2OH) or hydrazine (NH2NH2), respectively.

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique reactivity and ability to form stable adducts with nucleophiles make it valuable in various scientific research and industrial processes.

Properties

CAS No.

4753-69-9

Molecular Formula

C3H7N

Molecular Weight

57.09 g/mol

IUPAC Name

propan-1-imine

InChI

InChI=1S/C3H7N/c1-2-3-4/h3-4H,2H2,1H3

InChI Key

WJKYOQDIQYJXSD-UHFFFAOYSA-N

Canonical SMILES

CCC=N

Origin of Product

United States

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